molecular formula C9H14ClN3 B2576846 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine CAS No. 1250373-97-7

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine

Cat. No.: B2576846
CAS No.: 1250373-97-7
M. Wt: 199.68
InChI Key: PMBHDVWMJSUXPY-UHFFFAOYSA-N
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Description

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is a chemical compound with a pyrimidine ring structure Pyrimidines are heterocyclic aromatic organic compounds similar to benzene and pyridine, containing nitrogen atoms at positions 1 and 3 of the six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine typically involves the reaction of 2-chloro-4,6-dimethylpyrimidine with isopropylamine. The reaction is carried out under microwave conditions to enhance the reaction rate and yield . The process involves aromatic nucleophilic substitution, where the chlorine atom on the pyrimidine ring is replaced by the isopropylamine group.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can improve the efficiency and scalability of the production process. Purification methods such as column chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles will yield various substituted pyrimidine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been studied for its potential as a pharmaceutical agent. Its derivatives are being explored for various therapeutic effects:

  • Antiviral Activity : Research indicates that 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine exhibits antiviral properties against specific viral strains. Studies have shown effective inhibition of viral replication at low concentrations, suggesting its potential as an antiviral drug candidate .
  • Anticancer Properties : The compound has demonstrated cytotoxic effects on various cancer cell lines. In vitro studies revealed that it induces apoptosis in cancer cells, making it a potential lead compound for cancer therapy .

Agricultural Applications

Due to its biological activity, this compound is also being investigated for use in agrochemicals:

  • Fungicidal and Herbicidal Properties : Its ability to inhibit specific biological pathways in pests makes it suitable for developing new agrochemicals aimed at controlling fungal diseases and weeds.

Study 1: Enzyme Interaction

A study focused on the interaction of this compound with human carbonic anhydrases (hCAs). The compound selectively inhibited hCA IX at nanomolar concentrations, indicating its potential use in targeting tumor-associated hCAs for cancer therapy .

Study 2: Antiviral Evaluation

Another investigation assessed the antiviral properties of the compound against various viral targets. Results showed significant inhibition of viral replication at concentrations as low as 0.20 μM, outperforming some known antiviral agents .

Mechanism of Action

The mechanism of action of 2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is unique due to its specific substitution pattern on the pyrimidine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications. Compared to similar compounds, it may offer better selectivity and potency in certain biological assays .

Biological Activity

2-chloro-N-isopropyl-N,6-dimethylpyrimidin-4-amine is a compound of interest in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). These enzymes are crucial in the cholinergic system, where their inhibition leads to increased concentrations of acetylcholine in the synaptic cleft, affecting neurotransmission and cellular signaling pathways.

The compound exhibits several biochemical properties that contribute to its biological activity:

  • Enzyme Inhibition : Demonstrates significant inhibitory effects on AChE and BuChE, leading to altered neurotransmitter levels and potential therapeutic applications in neurodegenerative diseases.
  • Cellular Effects : Influences various cellular processes by modulating cell signaling pathways and gene expression. The inhibition of cholinesterases can lead to changes in neuronal signaling and metabolic activity.
  • Pharmacokinetics : Molecular modeling studies indicate favorable pharmacokinetic characteristics, suggesting good absorption and distribution profiles within biological systems.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound:

  • Antimicrobial Activity : Research has shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. In vitro studies indicated effective growth inhibition against various bacterial strains .
  • Neuroprotective Effects : In animal models, the compound has been shown to exhibit neuroprotective effects by reducing oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating conditions like Alzheimer's disease .
  • Cytotoxicity Studies : Cytotoxicity assays performed on cancer cell lines demonstrated that this compound exhibits dose-dependent cytotoxic effects. The compound showed IC50 values indicating significant potency against certain cancer types, highlighting its potential as an anticancer agent .

Data Table: Biological Activity Summary

Activity TypeObserved EffectsReference
Enzyme InhibitionAChE and BuChE inhibition
AntimicrobialEffective against various bacterial strains
NeuroprotectiveReduces oxidative stress in neuronal tissues
CytotoxicityDose-dependent effects on cancer cell lines

Properties

IUPAC Name

2-chloro-N,6-dimethyl-N-propan-2-ylpyrimidin-4-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H14ClN3/c1-6(2)13(4)8-5-7(3)11-9(10)12-8/h5-6H,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PMBHDVWMJSUXPY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)Cl)N(C)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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